

Fmoc-N-amido-PEG2-alcohol: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: Fmoc-N-amido-PEG2-alcohol

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Fmoc-N-amido-PEG2-alcohol is a heterobifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This guide provides an in-depth overview of its chemical properties, applications, and the methodologies for its use in the synthesis of PROTACs, tailored for researchers and scientists in the field of drug development.

Core Concepts and Chemical Properties

Fmoc-N-amido-PEG2-alcohol is a polyethylene glycol (PEG)-based linker featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one terminus and a primary alcohol at the other. The Fmoc protecting group provides a stable linkage that can be selectively cleaved under basic conditions, revealing a primary amine for subsequent conjugation. The two-unit PEG chain imparts increased hydrophilicity to the molecule, which can enhance the solubility and pharmacokinetic properties of the resulting PROTAC.

The core utility of this linker lies in its ability to covalently connect two different biologically active molecules: a ligand that binds to a target protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase. This trimolecular complex formation is the cornerstone of PROTAC technology.

Physicochemical Data

The following tables summarize the key quantitative data for **Fmoc-N-amido-PEG2-alcohol** and its closely related carboxylic acid derivative, which is also commonly used in PROTAC



synthesis.

Property	Value	Reference
Chemical Name	(9H-Fluoren-9-yl)methyl (2-(2- hydroxyethoxy)ethyl)carbamat e	
Molecular Formula	C19H21NO4	[1]
Molecular Weight	327.37 g/mol	[1]
CAS Number	299430-87-8	[1]
Appearance	White to off-white solid	
Purity	Typically >95%	
Solubility	Soluble in DMF, DMSO, and DCM	_
Storage	Store at -20°C	[1]

Table 1: Physicochemical properties of Fmoc-N-amido-PEG2-alcohol.

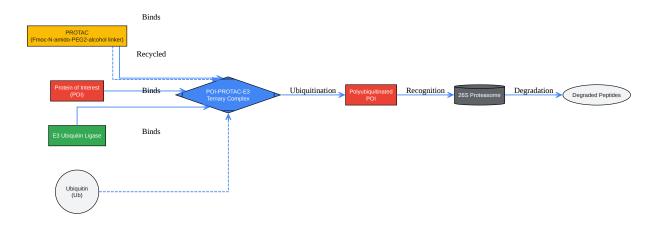
Property	Value	Reference
Chemical Name	3-(2-(2-(Fmoc- amino)ethoxy)ethoxy)propanoi c acid	
Molecular Formula	C22H25NO6	[2]
Molecular Weight	399.44 g/mol	[2]
CAS Number	872679-70-4	[2]
Appearance	White to off-white solid	
Purity	Typically >96%	[2]

Table 2: Physicochemical properties of the related Fmoc-N-amido-PEG2-acid.



Mechanism of Action in PROTACs

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). A PROTAC molecule simultaneously binds to a target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, effectively eliminating the target protein from the cell. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.



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PROTAC Mechanism of Action.

Experimental Protocols

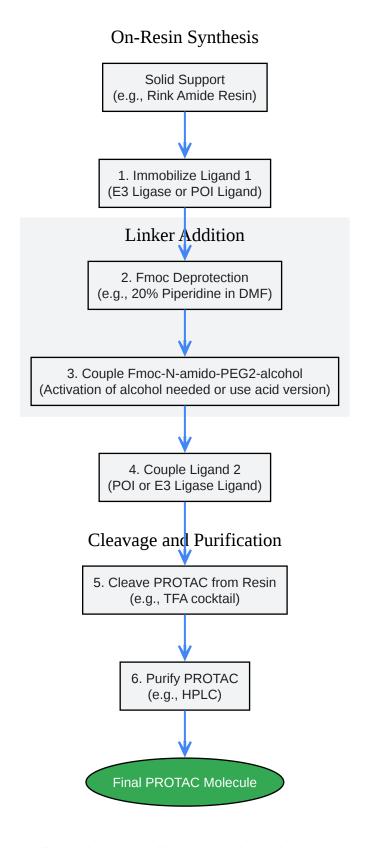


The synthesis of a PROTAC using **Fmoc-N-amido-PEG2-alcohol** typically follows the principles of solid-phase peptide synthesis (SPPS). The general strategy involves immobilizing one of the ligands (either for the POI or the E3 ligase) onto a solid support, followed by the sequential addition of the linker and the second ligand.

General Solid-Phase PROTAC Synthesis Workflow

The following diagram illustrates a typical workflow for the solid-phase synthesis of a PROTAC.





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Solid-Phase PROTAC Synthesis Workflow.



Detailed Methodologies

The following are representative protocols for the key steps in the synthesis of a PROTAC using an Fmoc-protected PEG linker on a solid support. These protocols are based on established solid-phase synthesis methodologies.

3.2.1. Immobilization of the First Ligand

- Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 1-2 hours.
- Fmoc Deprotection (if using a pre-loaded resin): Treat the resin with a solution of 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.
- Ligand Coupling: Dissolve the first ligand (containing a carboxylic acid) in DMF. Add a coupling agent (e.g., HATU, HBTU) and a base (e.g., DIPEA). Add this solution to the resin and shake at room temperature for 2-4 hours.
- Washing: Wash the resin sequentially with DMF, dichloromethane (DCM), and methanol, then dry under vacuum.

3.2.2. Linker Attachment

- Fmoc Deprotection: If the immobilized ligand has an Fmoc-protected amine, remove the Fmoc group as described in step 2 of 3.2.1.
- Coupling of Fmoc-N-amido-PEG2-acid:
 - Activate the carboxylic acid of Fmoc-N-amido-PEG2-acid by dissolving it in DMF with a coupling agent (e.g., HATU) and a base (e.g., DIPEA).
 - Add the activated linker solution to the resin and shake at room temperature for 2-4 hours.
 - Wash the resin as described in step 4 of 3.2.1. (Note: If using Fmoc-N-amido-PEG2-alcohol, the terminal hydroxyl group would need to be activated, for example, by conversion to a mesylate or tosylate, for coupling to an amine on the second ligand, or the second ligand would need an activated carboxyl group to form an ester linkage.)



3.2.3. Coupling of the Second Ligand

- Fmoc Deprotection: Remove the Fmoc group from the linker by treating the resin with 20% piperidine in DMF as previously described.
- Ligand Coupling: Couple the second ligand (containing a carboxylic acid) using a coupling agent and base, as described in step 3 of 3.2.1. Shake at room temperature for 2-4 hours.
- Washing: Wash the resin thoroughly as described in step 4 of 3.2.1.

3.2.4. Cleavage and Purification

- Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.
- Precipitation and Isolation: Filter the resin and collect the filtrate. Precipitate the crude
 PROTAC by adding cold diethyl ether. Centrifuge to pellet the product and decant the ether.
- Purification: Dissolve the crude product in a suitable solvent (e.g., DMSO/methanol) and purify by preparative high-performance liquid chromatography (HPLC).
- Characterization: Confirm the identity and purity of the final PROTAC using techniques such as LC-MS and NMR.

Conclusion

Fmoc-N-amido-PEG2-alcohol and its derivatives are versatile and valuable tools in the construction of PROTACs. The inclusion of a hydrophilic PEG spacer can confer beneficial physicochemical properties to the final PROTAC molecule. A thorough understanding of its properties and the application of established solid-phase synthesis protocols are essential for the successful development of novel protein-degrading therapeutics. The methodologies outlined in this guide provide a solid foundation for researchers and scientists working at the forefront of targeted protein degradation.

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References

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